2-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]morpholine
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Overview
Description
2-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]morpholine is a heterocyclic compound that features both a morpholine ring and a 1,2,4-triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]morpholine typically involves the reaction of morpholine with a suitable triazole derivative. One common method involves the alkylation of morpholine with a dimethyl-1H-1,2,4-triazole derivative under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions
2-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring, where nucleophiles replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole derivatives with various functional groups.
Scientific Research Applications
2-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]morpholine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential as an antifungal, antibacterial, and anticancer agent.
Mechanism of Action
The mechanism of action of 2-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]morpholine involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The triazole ring is known to interact with metal ions, which can be crucial for its activity as an enzyme inhibitor. Additionally, the morpholine ring can enhance the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole derivatives: Compounds like 1,2,4-triazole itself and its various substituted derivatives.
Morpholine derivatives: Compounds such as N-methylmorpholine and N-ethylmorpholine.
Uniqueness
2-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]morpholine is unique due to the combination of the triazole and morpholine rings in a single molecule. This dual functionality allows it to exhibit properties of both classes of compounds, making it versatile for various applications. The presence of the dimethyl group on the triazole ring further enhances its chemical stability and reactivity .
Properties
Molecular Formula |
C9H16N4O |
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Molecular Weight |
196.25 g/mol |
IUPAC Name |
2-[(3,5-dimethyl-1,2,4-triazol-1-yl)methyl]morpholine |
InChI |
InChI=1S/C9H16N4O/c1-7-11-8(2)13(12-7)6-9-5-10-3-4-14-9/h9-10H,3-6H2,1-2H3 |
InChI Key |
JNAPIHNRFOUMDY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=N1)C)CC2CNCCO2 |
Origin of Product |
United States |
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